4-Iodo-1,5-dimethyl-1h-pyrazol-3-amine
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Overview
Description
4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4 and methyl groups at positions 1 and 5. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine typically involves the iodination of 1,5-dimethyl-1H-pyrazol-3-amine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield different amine derivatives.
Scientific Research Applications
4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazol-3-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
The presence of the iodine atom in 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This uniqueness allows for specific applications and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
4-iodo-1,5-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYYXFUCKQYOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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